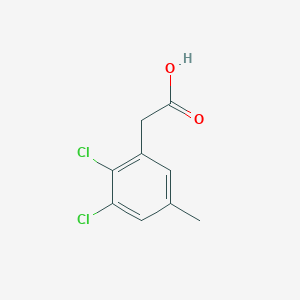

2,3-Dichloro-5-methylphenylacetic acid

Description

Properties

IUPAC Name |

2-(2,3-dichloro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFDVKGPYVUIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Addition Reaction

A key step involves the diazotization of an aromatic amine precursor under acidic conditions, followed by a diazotised addition reaction with vinylidene chloride in the presence of phase transfer catalysts and copper-based catalysts. This reaction generates a trichloroethyl-substituted intermediate.

- Reaction conditions: The reaction is carried out in a dicyandiamide solution with acid and a copper catalyst at controlled temperatures (typically around 0 to 5 °C).

- Catalysts: Phase transfer catalysts (PTC) and cuprous bromide or cuprous chloride are used to facilitate the reaction.

- Example: For a related compound, 2,6-dichlorophenylacetic acid, 30% sulfuric acid and vinylidene chloride are used with TBAB (tetrabutylammonium bromide) and cuprous bromide catalysts.

Hydrolysis of Trichloroethyl Intermediates

The trichloroethyl intermediate formed in the diazotization step undergoes acid-catalyzed hydrolysis to yield the phenylacetic acid derivative.

- Conditions: Hydrolysis is conducted under reflux with 30% hydrochloric acid at 80–95 °C for extended periods (up to 10 hours).

- Outcome: The crude phenylacetic acid is isolated by filtration and purified by recrystallization, achieving high purity (>98% by HPLC).

- Example: The hydrolysis of 1-(2,2,2-trichloroethyl)-2,6-dichlorobenzenes to 2,6-dichlorophenylacetic acid.

Alternative Synthetic Routes

Chloromethylation of Dichlorobenzene Derivatives

Chloromethylation of dichlorobenzene derivatives is a classical approach to introduce the chloromethyl group, which can be further converted to the phenylacetic acid moiety.

- Procedure: Paradichlorobenzene is reacted with trioxane and chlorosulfonic acid in concentrated sulfuric acid at low temperatures (0–4 °C) to form 2,5-dichlorobenzyl chloride.

- Conversion: The benzyl chloride intermediate is converted to the corresponding aldehyde via the Sommelet reaction using hexamethylenetetramine, followed by oxidation to the phenylacetic acid derivative.

Halogenation Using Hydrogen Peroxide and Hydrochloric Acid

Selective chlorination of amino-substituted aromatic precursors can be achieved by treating them with hydrochloric acid and hydrogen peroxide, followed by diazotization and decomposition of diazonium salts to form dichlorinated products.

- Example: Chlorination of 3-amino pyridine followed by diazotization and decomposition yields 2,3-dichloropyridine, illustrating a similar approach for aromatic chlorination.

Summary Table of Preparation Methods

Research Findings and Notes

- The diazotization method coupled with vinylidene chloride addition is efficient for introducing the phenylacetic acid side chain with dichloro substitution, yielding high purity products after hydrolysis and recrystallization.

- Chloromethylation followed by Sommelet reaction provides an alternative route but may have lower yields and requires careful temperature control to avoid side reactions.

- Halogenation using hydrogen peroxide and hydrochloric acid is a versatile method for introducing chlorine substituents on aromatic amines before further functionalization.

- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-methylphenylacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of dichlorobenzoic acids or dichloroketones.

Reduction: Formation of dichlorophenylmethanol or dichlorophenylmethane.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted phenylacetic acids.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

Research has highlighted the potential of 2,3-Dichloro-5-methylphenylacetic acid derivatives in treating parasitic infections. A study focused on structure-activity relationships (SAR) found that modifications to the aryl tail group of similar compounds can enhance their potency against Cryptosporidium, a parasite responsible for cryptosporidiosis. The findings suggest that compounds with electron-withdrawing groups exhibited improved efficacy, indicating a promising avenue for drug development against parasitic diseases .

Anti-inflammatory Properties

Another area of application is the anti-inflammatory effects observed in certain derivatives of this compound. The synthesis of various analogs has shown that specific substitutions can lead to significant reductions in inflammation markers in cellular models. This opens potential therapeutic pathways for treating inflammatory disorders .

Material Science

Biodegradable Polymers

this compound is being investigated for its role in developing biodegradable polymers for medical implants. These materials are designed to provide temporary support during healing processes and then degrade safely within the body. Studies have demonstrated that incorporating this compound into polymer matrices enhances mechanical properties while ensuring biocompatibility and controlled degradation rates .

Synthesis and Chemical Transformations

Electrochemical Synthesis

Recent advancements have showcased the electrochemical synthesis of α-chloroarylacetic acids, including derivatives of this compound. This method allows for efficient production while minimizing environmental impact, making it a valuable technique in pharmaceutical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Structural Variations and Properties

The biological and chemical properties of halogenated phenylacetic acids are highly dependent on substituent patterns. Below is a comparative analysis of 2,3-dichloro-5-methylphenylacetic acid and its analogs (Table 1):

Table 1: Comparative Properties of Halogenated Phenylacetic Acid Derivatives

Functional Group Impact on Bioactivity and Reactivity

Chlorine Substitution Patterns: The 2,3-dichloro configuration in the target compound may enhance lipophilicity compared to the 3,4-dichloro arrangement in Clometocillin . This could influence membrane permeability and target binding in biological systems.

Methyl vs. Methoxy/Trifluoromethoxy Groups :

- The methyl group at position 5 in the target compound increases steric bulk without significant electronic effects, whereas methoxy (Clometocillin) and trifluoromethoxy groups () introduce electron-withdrawing effects, enhancing stability and binding affinity in enzyme interactions .

Thioether vs. Acetic Acid Linkage :

- The thioether group in 2-[(2,4-dichloro-5-methylphenyl)thio]acetic acid () introduces sulfur-mediated reactivity, which may correlate with higher toxicity or oxidative stress in biological systems .

Research Implications and Gaps

Bioactivity Data : The evidence lacks direct studies on the target compound’s pharmacological or toxicological profiles. Applications are inferred from structural analogs (e.g., Clometocillin’s antibiotic use).

Safety Profiles : Thioether derivatives () highlight the need for rigorous toxicity assessments due to sulfur’s reactivity.

Synthetic Optimization : Trifluoromethoxy-substituted analogs () demonstrate the value of fluorine in enhancing metabolic stability, suggesting avenues for optimizing the target compound.

Biological Activity

2,3-Dichloro-5-methylphenylacetic acid (DCMPA) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCMPA is a derivative of phenylacetic acid with two chlorine substituents and a methyl group on the aromatic ring. Its chemical structure can be represented as follows:

Research has indicated that DCMPA may exert its biological effects through several mechanisms:

- Inhibition of Cholesterol Synthesis : Similar compounds have been shown to inhibit the mevalonate pathway, which is crucial for cholesterol synthesis in cancer cells. Studies indicate that phenylacetate derivatives can selectively inhibit this pathway without affecting overall protein and DNA synthesis in glioblastoma cells .

- Modulation of Cell Growth : In vitro studies have demonstrated that DCMPA can influence cell proliferation and differentiation. For instance, treatment with related phenylacetate compounds has been linked to increased expression of surface antigens in melanoma cells, suggesting a role in immune modulation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of DCMPA and related compounds:

Case Studies

- Glioblastoma Treatment : A study focusing on the effects of phenylacetate derivatives, including DCMPA, revealed significant inhibition of cell growth in glioblastoma U87 cell lines. The mechanism was linked to the disruption of cholesterol synthesis pathways, highlighting its potential as a therapeutic agent in cancer treatment .

- Melanoma Cell Line Analysis : Another investigation assessed the impact of DCMPA on melanoma cells. The results indicated enhanced expression of immune-related surface markers following treatment, suggesting that DCMPA could be utilized to improve immune recognition of tumor cells .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for DCMPA is limited, related compounds have shown favorable profiles:

- Oral Bioavailability : Compounds similar to DCMPA have exhibited good oral bioavailability and distribution to target tissues, such as the brain .

- Safety Considerations : Preliminary safety assessments indicate low toxicity levels in various cell lines, though further studies are necessary to fully evaluate the safety profile of DCMPA .

Q & A

Q. What are the optimal storage conditions for 2,3-Dichloro-5-methylphenylacetic acid to ensure chemical stability?

The compound should be stored in a cool, dry environment (≤25°C) away from heat and moisture. Compatibility testing indicates incompatibility with strong acids/alkalis and oxidizing/reducing agents, which may degrade the compound or trigger hazardous reactions. Stability under recommended conditions is confirmed, but decomposition products remain uncharacterized .

Q. Which analytical methods are recommended for structural characterization and purity assessment?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are critical for structural elucidation. For purity, employ reversed-phase HPLC with UV detection (λ = 210–254 nm) and cross-validate with elemental analysis. Reagents like EDC and MCH (used in similar carboxylate coupling studies) can assist in functional group confirmation .

Q. How can researchers optimize synthetic routes for this compound?

A two-step approach is suggested:

- Step 1 : Friedel-Crafts alkylation of 3-methylphenol with chloroacetic acid derivatives under anhydrous AlCl₃ catalysis.

- Step 2 : Selective dichlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Purify via recrystallization (ethanol/water) to achieve >95% purity, referencing purity standards in analogous phenylacetic acid syntheses .

Advanced Research Questions

Q. How should researchers address contradictory reports on the biological activity of this compound?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent systems). To resolve discrepancies:

- Standardize bioassays using PBS (pH 7.4) and dimethyl sulfoxide (DMSO) as a co-solvent (≤0.1% v/v).

- Validate activity against positive controls (e.g., known anti-inflammatory agents) and include cytotoxicity assays (e.g., MTT on HEK-293 cells).

- Cross-reference with computational docking studies to identify potential binding targets (e.g., COX-2 enzyme) .

Q. What methodological strategies are recommended for studying the compound’s reactivity under non-ambient conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition thresholds.

- Photoreactivity : Use UV-Vis spectroscopy (200–400 nm) to monitor degradation under controlled light exposure.

- Acid/Base Stability : Test solubility and integrity in buffered solutions (pH 2–12) over 24 hours, followed by HPLC analysis .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting microbial growth?

- Perform time-kill assays with E. coli and S. aureus to determine bacteriostatic vs. bactericidal effects.

- Use fluorescent probes (e.g., SYTOX Green) to assess membrane permeability changes.

- Combine with proteomic profiling (LC-MS/MS) to identify disrupted metabolic pathways .

Q. What protocols are advised for evaluating the ecological impact of this compound?

- Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge.

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method.

- Soil Mobility : Conduct column leaching studies with loamy soil (pH 6.5) under simulated rainfall .

Methodological Notes

- Controlled Experiments : Use impedance cardiography principles (e.g., standardized measurement intervals) to ensure reproducibility in physiological studies .

- Safety Protocols : Due to limited toxicological data, prioritize in vitro assays before in vivo testing. Use PPE (gloves, goggles) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.